4-ヨード-1H-ピロール-2-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

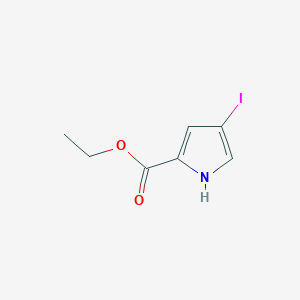

Ethyl 4-iodo-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C7H8INO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

科学的研究の応用

Ethyl 4-iodo-1H-pyrrole-2-carboxylate has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific biological pathways or receptors.

Material Science: It can be used in the development of novel materials with unique electronic or optical properties.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 4-iodo-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of ethyl 1H-pyrrole-2-carboxylate. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under mild conditions to introduce the iodine atom at the 4-position of the pyrrole ring .

Industrial Production Methods

Industrial production methods for ethyl 4-iodo-1H-pyrrole-2-carboxylate are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

Ethyl 4-iodo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the iodine atom.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base, such as potassium carbonate (K2CO3), to facilitate the coupling reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield ethyl 4-azido-1H-pyrrole-2-carboxylate, while Suzuki-Miyaura coupling with phenylboronic acid would produce ethyl 4-phenyl-1H-pyrrole-2-carboxylate.

作用機序

The mechanism of action of ethyl 4-iodo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would vary based on the structure of the final compound synthesized from ethyl 4-iodo-1H-pyrrole-2-carboxylate .

類似化合物との比較

Similar Compounds

- Ethyl 4-bromo-1H-pyrrole-2-carboxylate

- Ethyl 4-chloro-1H-pyrrole-2-carboxylate

- Ethyl 4-fluoro-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 4-iodo-1H-pyrrole-2-carboxylate is unique due to the presence of the iodine atom, which can participate in specific reactions that other halogenated derivatives may not. The iodine atom’s larger size and higher reactivity compared to bromine, chlorine, or fluorine make it particularly useful in certain synthetic applications .

生物活性

Ethyl 4-iodo-1H-pyrrole-2-carboxylate is a synthetic compound belonging to the pyrrole class of heterocyclic compounds. Its unique structural features, including the presence of an iodine substituent and an ethyl ester group, contribute to its biological activity, particularly in medicinal chemistry and materials science. This article explores the biological activities of this compound, highlighting its potential applications in drug development and other fields.

Chemical Structure and Properties

Ethyl 4-iodo-1H-pyrrole-2-carboxylate has a molecular formula of C8H8I N O2 and a molecular weight of approximately 293.104 g/mol. The structure features a five-membered pyrrole ring with an ethyl ester at the 2-position and an iodine atom at the 4-position, which significantly influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that ethyl 4-iodo-1H-pyrrole-2-carboxylate exhibits notable antimicrobial activity. Studies have shown that it inhibits various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, one study reported an IC50 value of less than 10 nM against specific bacterial enzymes, indicating strong potential as an antimicrobial agent . The minimal inhibitory concentration (MIC) for Staphylococcus aureus was found to be as low as 1 µg/mL, demonstrating its effectiveness against this pathogen .

Anti-inflammatory Activity

In addition to its antimicrobial properties, ethyl 4-iodo-1H-pyrrole-2-carboxylate has been investigated for its anti-inflammatory effects. The compound's mechanism may involve modulation of inflammatory pathways through interactions with specific receptors or enzymes. This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of ethyl 4-iodo-1H-pyrrole-2-carboxylate can be influenced by structural modifications. For example, variations in substituents on the pyrrole ring significantly affect both antimicrobial and anti-inflammatory activities. A comparative analysis of similar compounds is presented in the following table:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-bromo-1H-pyrrole-2-carboxylate | Bromine substituent at position 4 | Moderate antibacterial activity |

| Ethyl 4-fluoro-1H-pyrrole-2-carboxylate | Fluorine substituent at position 4 | Enhanced lipophilicity; good bioavailability |

| Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | Acetyl group instead of iodine | Reduced antimicrobial activity |

This table illustrates how different halogen or functional group substitutions can lead to varying biological activities, emphasizing the importance of SAR studies in drug design.

Study on Antimicrobial Efficacy

A recent study focused on synthesizing derivatives of ethyl 4-iodo-1H-pyrrole-2-carboxylate and evaluating their antimicrobial efficacy. The results indicated that certain derivatives exhibited enhanced activity against multidrug-resistant bacterial strains. The study highlighted the potential for these compounds in developing new antibiotics.

Anti-Tuberculosis Activity

Another investigation explored the anti-tuberculosis (TB) activity of pyrrole derivatives, including ethyl 4-iodo-1H-pyrrole-2-carboxylate. The study found that compounds with similar structures showed potent anti-TB activity with MIC values lower than 0.016 µg/mL, suggesting that modifications to the pyrrole structure could lead to effective TB treatments .

特性

IUPAC Name |

ethyl 4-iodo-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKCWRCTDUDSDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415924 |

Source

|

| Record name | Ethyl 4-iodo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433267-56-2 |

Source

|

| Record name | Ethyl 4-iodo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。